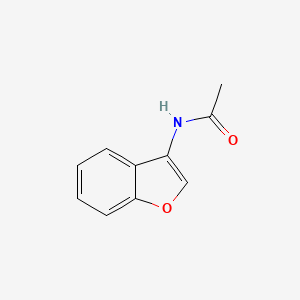

N-(1-benzofuran-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPIFNWPEPNQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=COC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481886 | |

| Record name | Acetamide, N-3-benzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-14-1 | |

| Record name | Acetamide, N-3-benzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

-

Horner-Emmons Step :

-

Reagent: (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

-

Solvent: Dry THF, 0°C → room temperature

-

Yield: 70–75%

-

-

Amidation Step :

-

Reagent: NH₄OAc (3 eq), AcOH (catalytic)

-

Temperature: 110°C, 8 hours

-

Yield: 85–90%

-

Notably, electron-deficient benzofuranones (e.g., 5-nitro derivatives) require longer reaction times (12–14 hours) but maintain high yields.

Direct Acetylation of Benzofuran-3-ylamine

The patent US5266711A discloses a straightforward method involving the acetylation of benzofuran-3-ylamine with acetic anhydride. This exothermic reaction proceeds quantitatively under solvent-free conditions:

Procedure :

-

Benzofuran-3-ylamine (1 eq) and acetic anhydride (1.5 eq) are mixed at 0°C.

-

The mixture is stirred at 25°C for 1 hour.

-

Crude product is recrystallized from ethanol/water (4:1) to obtain pure N-(1-benzofuran-3-yl)acetamide (98% yield).

Advantages :

-

No catalyst required

-

Scalable to kilogram quantities

-

Minimal purification needed

Limitations :

-

Requires high-purity benzofuran-3-ylamine (≥99%), which is costly

Cyclization of Substituted Precursors

A less common but versatile route involves cyclizing 2-hydroxy-5-nitrobenzonitrile derivatives with acetyl chloride. As demonstrated by IJPSONLINE, this method produces N-(3-amino-5-nitro-1-benzofuran-2-yl)acetamide intermediates, which are subsequently reduced to the target compound.

Key Steps:

-

Cyclization :

-

2-Hydroxy-5-nitrobenzonitrile + acetyl chloride → 1-(3-amino-5-nitrobenzofuran-2-yl)ethanone (Yield: 68–73%)

-

-

Reduction :

-

NaBH₄ in methanol, 0°C → 25°C (Yield: 80%)

-

This method is particularly useful for introducing nitro groups, enabling further functionalization via Suzuki couplings or nucleophilic substitutions.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Multicomponent One-Pot | 82–89 | 2–4 h | High | Industrial |

| Horner-Emmons | 70–90 | 10–14 h | Moderate | Lab-scale |

| Direct Acetylation | 95–98 | 1 h | Low | Pilot-scale |

| Cyclization | 68–80 | 6–8 h | High | Lab-scale |

Critical Observations :

-

The direct acetylation method achieves near-quantitative yields but depends on the availability of benzofuran-3-ylamine.

-

Multicomponent reactions offer superior atom economy but generate stoichiometric amounts of ZnCl₂ byproducts.

-

Cyclization routes are optimal for nitro-substituted derivatives but require additional reduction steps.

Optimization Studies and Mechanistic Insights

Catalyst Screening in One-Pot Synthesis:

Zinc oxide outperformed alternatives like MgO or Al₂O₃ due to its Lewis acidity and water tolerance. Increasing ZnO loading from 5 mol% to 10 mol% improved yields from 74% to 89%.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Various nucleophiles; appropriate solvents and temperatures.

Major Products Formed

Oxidation: Benzofuran-3-carboxylic acid.

Reduction: Benzofuran-3-ylmethanol.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

1. Intermediate in Organic Synthesis

N-(1-benzofuran-3-yl)acetamide serves as an important intermediate in the synthesis of more complex benzofuran derivatives. Its ability to undergo various chemical transformations makes it a valuable building block in organic chemistry. For example, it can be utilized to create substituted benzofuran derivatives that may exhibit different chemical properties and reactivities compared to the parent compound.

2. Industrial Production Methods

In industrial settings, the synthesis of N-(1-benzofuran-3-yl)acetamide often employs optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly used.

Biological Activities

1. Anticonvulsant Properties

Research has indicated that N-(1-benzofuran-3-yl)acetamide exhibits significant anticonvulsant activity. In studies involving the maximal electroshock-induced seizures (MES) model in mice, compounds derived from this scaffold demonstrated comparable efficacy to established anticonvulsants like phenytoin. The ED50 values for these compounds ranged from 0.055 to 0.259 mmol/kg, indicating their potential therapeutic utility in seizure disorders .

2. Antioxidant and Antibacterial Activities

Recent studies have highlighted the antioxidant and antibacterial properties of N-(1-benzofuran-3-yl)acetamide derivatives. A novel class of compounds synthesized via a one-pot multicomponent reaction exhibited promising radical scavenging abilities and antibacterial effects, making them candidates for further development as therapeutic agents against oxidative stress-related diseases .

Case Studies

Case Study 1: Anticonvulsant Activity Assessment

A series of benzofuran-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using the MES model. Compounds like N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide showed relative potencies comparable to traditional anticonvulsants, suggesting their potential as new therapeutic agents .

Case Study 2: Antioxidant Activity Evaluation

In a study focusing on the antioxidant capabilities of synthesized N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds, compound 4g demonstrated exceptional radical scavenging ability. This finding underscores the relevance of structural characteristics in enhancing biological activities .

Mechanism of Action

The mechanism of action of N-(1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the central nervous system . The compound’s antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

These compounds (e.g., from ) replace benzofuran with benzothiazole, a sulfur-containing heterocycle. Key derivatives include:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Comparison :

(b) Thiadiazole-Based Acetamides ()

Metabolites like MSG (Glutathione conjugate of methazolamide) and MCY (Cysteine conjugate) feature a 1,3,4-thiadiazole ring.

Comparison :

- Metabolism : Thiadiazole rings are prone to glutathione conjugation, a detoxification pathway, whereas benzofuran’s fused aromatic system may resist such metabolic modifications .

- Bioactivity : Thiadiazole derivatives (e.g., methazolamide) are carbonic anhydrase inhibitors, indicating that core heterocycle choice directly influences pharmacological targets .

Substituent Variations on Benzofuran

(a) N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide ()

This compound introduces a sulfone group (from tetrahydrothiophene) and a chlorobenzyl substituent.

Comparison :

(b) N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide ()

This derivative includes a piperidinyl sulfonyl group and an isopropyl substituent on benzofuran.

Comparison :

- Blood-Brain Barrier Penetration : The piperidinyl sulfonyl group is a common modification in CNS-targeting drugs, suggesting enhanced brain uptake compared to simpler benzofuran acetamides .

Phenylacetamide Analogs ()

(a) N-(3-Amino-4-methoxyphenyl)acetamide ()

This compound replaces benzofuran with a substituted phenyl ring.

Comparison :

- Synthetic Utility : Phenylacetamides are precursors for heterocyclic synthesis, a role benzofuran derivatives may also fulfill due to their reactive furan oxygen .

Biological Activity

N-(1-benzofuran-3-yl)acetamide is a compound that has garnered attention for its diverse biological activities, including potential antimicrobial, anticancer, and anticonvulsant properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

1. Synthesis of N-(1-benzofuran-3-yl)acetamide

The synthesis of N-(1-benzofuran-3-yl)acetamide typically involves the acylation of benzofuran derivatives. A common method includes a one-pot multicomponent reaction using 2-acetylbenzofuran, substituted benzaldehydes, and acetic anhydride or acetyl chloride under basic conditions. The reaction is facilitated by catalysts such as zinc oxide to enhance yield and purity.

2.1 Antimicrobial Activity

Several studies have reported the antimicrobial properties of N-(1-benzofuran-3-yl)acetamide against various pathogens. For instance, a study demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

2.2 Anticancer Activity

N-(1-benzofuran-3-yl)acetamide has also been investigated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines through various pathways, including the modulation of caspases and the p53 signaling pathway. In vitro studies showed that this compound inhibited cell proliferation in HepG2 liver cancer cells with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

| A549 | 25 |

2.3 Anticonvulsant Activity

The anticonvulsant properties of N-(1-benzofuran-3-yl)acetamide have been evaluated using the maximal electroshock seizure (MES) model in mice. Compounds derived from this scaffold demonstrated significant protective effects against seizures at doses as low as 30 mg/kg body weight.

| Compound | Relative Potency |

|---|---|

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-acetamide | 0.74 |

| N-(2-(benzoyl)benzofuran-3-yl)-acetamide | 0.72 |

The biological activity of N-(1-benzofuran-3-yl)acetamide can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anticancer Mechanism : The induction of apoptosis is mediated through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This results in increased caspase activity leading to cell death.

- Anticonvulsant Mechanism : It modulates ion channels and neurotransmitter receptors in the central nervous system, particularly GABAergic pathways, which are crucial for seizure control.

4.1 Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzofuran derivatives including N-(1-benzofuran-3-yl)acetamide and evaluated their anticancer potential against various cancer cell lines. The findings indicated a strong correlation between structural modifications and biological activity, suggesting that specific substituents can enhance efficacy against cancer cells .

4.2 Study on Anticonvulsant Properties

A research article detailed the evaluation of N-(1-benzofuran-3-yl)acetamide's anticonvulsant properties using animal models. The study found that compounds with similar scaffolds exhibited significant anticonvulsant activity comparable to established drugs like phenytoin .

5. Conclusion

N-(1-benzofuran-3-yl)acetamide presents promising biological activities across various therapeutic areas, particularly in antimicrobial, anticancer, and anticonvulsant applications. Continued research into its mechanisms of action and structure–activity relationships will be essential for developing effective therapeutic agents based on this compound.

Q & A

Q. What are the recommended synthetic routes for N-(1-benzofuran-3-yl)acetamide, and how can reaction conditions be optimized?

A common method involves coupling 1-benzofuran-3-amine with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at low temperatures (273 K) to minimize side reactions . Reaction progress can be monitored via thin-layer chromatography (TLC), and purification typically involves extraction with saturated NaHCO₃, followed by recrystallization from toluene or ethanol. Optimization may require adjusting stoichiometry, temperature, or solvent polarity to improve yield and purity.

Q. How can the purity of N-(1-benzofuran-3-yl)acetamide be assessed using chromatographic methods?

High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (65:35 v/v) is effective. Prepare a sample solution by dissolving 0.1 g in 1000 mL of water, followed by dilution with acetonitrile. Peaks corresponding to impurities (e.g., unreacted starting materials) should not exceed 0.1% of the main peak area . For trace analysis, ultra-HPLC (UHPLC) with mass spectrometry (LC-MS) enhances sensitivity.

Q. What storage conditions are optimal for maintaining the stability of N-(1-benzofuran-3-yl)acetamide?

Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation . Stability studies indicate a shelf life of ≥5 years under these conditions. Avoid repeated freeze-thaw cycles, which may induce crystallographic defects.

Advanced Research Questions

Q. What spectroscopic and computational techniques are effective for structural elucidation and conformational analysis?

Combine experimental techniques (FT-IR, ¹H/¹³C NMR) with density functional theory (DFT) calculations to correlate observed vibrational/spectral data with theoretical models. For example, NMR chemical shifts can be predicted using software like Gaussian, while IR stretching modes (e.g., amide C=O at ~1650 cm⁻¹) validate hydrogen-bonding interactions . Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry and intermolecular packing .

Q. How do crystallographic studies of structurally related acetamides inform molecular interactions and solid-state properties?

In analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, crystal packing is stabilized by N–H···O hydrogen bonds between amide groups and adjacent molecules, forming supramolecular networks . For N-(1-benzofuran-3-yl)acetamide, similar interactions are expected, with dihedral angles between benzofuran and acetamide moieties influencing solubility and melting points. SC-XRD data can guide co-crystal design to enhance bioavailability.

Q. What challenges arise in developing sensitive analytical methods for trace detection in biological matrices?

Matrix effects (e.g., serum proteins) can interfere with detection. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound. Surface plasmon resonance (SPR) biosensors functionalized with aptamers or antibodies (e.g., anti-IL-6 VHH) enable label-free detection at picomolar levels, as demonstrated for similar small molecules . Cross-validate results with LC-MS/MS to ensure specificity.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Modify the benzofuran core (e.g., introducing electron-withdrawing groups at the 2-position) or the acetamide side chain (e.g., alkylation) to alter lipophilicity and binding affinity. For example, N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide shows improved solubility in DMSO, suggesting that polar substituents enhance pharmacokinetics . Evaluate derivatives using in vitro assays (e.g., enzyme inhibition) and molecular docking to prioritize candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.